molecular formula C11H13NO2 B13282552 2H,3H,4H,7H,8H,9H-[1,4]Dioxepino[2,3-f]indole

2H,3H,4H,7H,8H,9H-[1,4]Dioxepino[2,3-f]indole

Cat. No.: B13282552
M. Wt: 191.23 g/mol
InChI Key: NEHJLYJFRPFLJC-UHFFFAOYSA-N
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Description

2H,3H,4H,7H,8H,9H-[1,4]Dioxepino[2,3-f]indole: is a complex organic compound characterized by a unique dioxepino-indole structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H,3H,4H,7H,8H,9H-[1,4]Dioxepino[2,3-f]indole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxepino-indole ketones, while reduction could produce dioxepino-indole alcohols .

Scientific Research Applications

Chemistry: In chemistry, 2H,3H,4H,7H,8H,9H-[1,4]Dioxepino[2,3-f]indole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology: In biological research, this compound is studied for its potential bioactivity. It may interact with various biological targets, making it a candidate for drug discovery and development .

Medicine: In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit properties such as anti-inflammatory, anti-cancer, or antimicrobial activities .

Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 2H,3H,4H,7H,8H,9H-[1,4]Dioxepino[2,3-f]indole involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

  • 2H,3H,6H,7H,8H-[1,4]Dioxepino[2,3-f]indole
  • 2H,3H,4H,5H,7H,8H,9H-Indeno[5,6-b]dioxepine
  • 2H,3H,4H,5H-Pyrido[3,2-f][1,4]dioxepine

Uniqueness: 2H,3H,4H,7H,8H,9H-[1,4]Dioxepino[2,3-f]indole is unique due to its specific dioxepino-indole structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2,3,4,7,8,9-hexahydro-[1,4]dioxepino[2,3-f]indole

InChI

InChI=1S/C11H13NO2/c1-4-13-10-6-8-2-3-12-9(8)7-11(10)14-5-1/h6-7,12H,1-5H2

InChI Key

NEHJLYJFRPFLJC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C3C(=C2)CCN3)OC1

Origin of Product

United States

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